2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
CAS No.: 476616-28-1
Cat. No.: VC4722872
Molecular Formula: C19H11ClN2O4
Molecular Weight: 366.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476616-28-1 |
|---|---|
| Molecular Formula | C19H11ClN2O4 |
| Molecular Weight | 366.76 |
| IUPAC Name | 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C19H11ClN2O4/c20-12-5-8-14(16(11-12)22(23)24)17-9-6-13(25-17)7-10-19-21-15-3-1-2-4-18(15)26-19/h1-11H/b10-7+ |
| Standard InChI Key | NGZWUBMGJOVSET-JXMROGBWSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features three primary structural components:
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Benzoxazole Core: A fused bicyclic system comprising a benzene ring conjugated to an oxazole ring (a five-membered ring with one oxygen and one nitrogen atom). This core is known for its electron-deficient nature, enabling π-π stacking interactions critical for binding biological targets .
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Ethenyl Linker: A trans-configured (E) ethylene group (-CH=CH-) connecting the benzoxazole to the furan moiety. This linker enhances molecular rigidity and planar geometry, potentially improving binding affinity to enzymes or DNA.
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5-(4-Chloro-2-Nitrophenyl)Furan: A furan ring substituted at the 5-position with a 4-chloro-2-nitrophenyl group. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups modulate electronic properties, influencing solubility and reactivity.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₁ClN₂O₄ |
| Molecular Weight | 366.76 g/mol |
| IUPAC Name | 2-[(E)-2-[5-(4-Chloro-2-Nitrophenyl)Furan-2-Yl]Ethenyl]-1,3-Benzoxazole |
| Solubility | Not experimentally determined |
| Melting Point | Unreported |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole likely involves a multi-step sequence:
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Benzoxazole Core Formation: Condensation of 2-aminophenol with a carboxylic acid derivative under dehydrating conditions, a well-established method for benzoxazole synthesis.
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Furan Intermediate Preparation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-chloro-2-nitrophenyl group onto furan-2-carbaldehyde.
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Ethenyl Linker Installation: A Wittig reaction between the benzoxazole-2-carbaldehyde and a phosphonium ylide derived from the furan intermediate would yield the trans-alkene configuration.
Experimental Considerations
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
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Solvents: Polar aprotic solvents like DMF or THF to enhance reaction efficiency.
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Purification: Column chromatography or recrystallization to isolate the final product.
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Benzoxazole Formation | 2-Aminophenol, RCOCl, Δ | 70–85% |
| 2 | Furan Functionalization | 4-Chloro-2-nitroiodobenzene, Pd(PPh₃)₄, K₂CO₃ | 60–75% |
| 3 | Wittig Olefination | Ph₃P=CH-, Benzoxazole aldehyde | 50–65% |
*Theoretical yields based on analogous reactions .
Biological Activity and Mechanisms
Anticancer Hypotheses
The ethenyl linker and planar structure suggest potential intercalation into DNA, akin to doxorubicin. Additionally, nitroreductase enzymes in hypoxic tumor environments could reduce the nitro group to cytotoxic radicals, inducing apoptosis.
Industrial and Research Applications
Pharmaceutical Development
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Antibacterial Drug Candidates: Structural modifications could optimize potency against multidrug-resistant pathogens.
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Photodynamic Therapy: The nitro group’s redox activity might be harnessed for light-activated cytotoxicity.
Material Science
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Organic Semiconductors: The conjugated π-system could enable applications in thin-film transistors or OLEDs.
Challenges and Limitations
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Synthetic Complexity: Multi-step synthesis reduces scalability and increases production costs.
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Solubility Issues: The hydrophobic benzoxazole and furan moieties may limit bioavailability.
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Toxicity Concerns: Nitro compounds often exhibit off-target effects, necessitating rigorous safety profiling.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify optimal bioactivity.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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Computational Modeling: Molecular docking to predict target binding and guide synthesis.
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